Methyl 2-(tert-butyl)-1H-indole-3-carboxylate Methyl 2-(tert-butyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 773875-68-6
VCID: VC20159294
InChI: InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate

CAS No.: 773875-68-6

Cat. No.: VC20159294

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate - 773875-68-6

Specification

CAS No. 773875-68-6
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name methyl 2-tert-butyl-1H-indole-3-carboxylate
Standard InChI InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3
Standard InChI Key VLYJEBKNWXARNL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate (C₁₄H₁₇NO₂) belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • tert-Butyl group (-C(CH₃)₃) at position 2, imparting steric bulk and lipophilicity.

  • Methyl ester (-COOCH₃) at position 3, influencing electronic properties and solubility.

The tert-butyl group’s electron-donating nature and steric effects likely modulate the indole’s reactivity, particularly in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
Topological Polar Surface Area40.46 Ų (predicted)
LogP (octanol-water)3.18 (consensus)
Hydrogen Bond Acceptors2

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of methyl 2-(tert-butyl)-1H-indole-3-carboxylate can be envisioned through two primary routes:

  • Fischer Indole Synthesis: Cyclization of a phenylhydrazine with a tert-butyl-substituted ketone, followed by esterification.

  • Direct Functionalization: Introducing the tert-butyl group via Friedel-Crafts alkylation to a pre-formed indole-3-carboxylate intermediate .

Electrochemical Approaches

Recent advances in rhodaelectro-catalysis, as demonstrated in the synthesis of pyrano[3,4-b]indol-1(9H)-ones , suggest potential for leveraging electrochemical methods to achieve dehydrogenative coupling. This could enable efficient C–H activation at the indole’s 2-position for tert-butyl incorporation.

Table 2: Comparative Synthetic Routes

MethodAdvantagesChallenges
Fischer Indole SynthesisHigh regioselectivityLimited tert-butyl compatibility
Friedel-Crafts AlkylationDirect functionalizationSteric hindrance issues
Electrochemical CatalysisAtom-economical, mild conditionsOptimizing electrode materials

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The tert-butyl group enhances lipophilicity (LogP ≈ 3.18) , while the methyl ester moderately improves aqueous solubility compared to free carboxylic acids. Predicted solubility in water is approximately 0.0395 mg/mL, classifying it as "soluble" under standard conditions .

Metabolic Stability

  • CYP Inhibition: Analogous compounds show inhibition of CYP1A2 and CYP2C19 , suggesting potential drug-drug interactions.

  • GI Absorption: High gastrointestinal absorption is anticipated due to favorable LogP and molecular weight (<500 Da) .

Table 3: ADME Predictions

ParameterPredictionBasis
BBB PermeabilityYesLogP > 2, MW < 400
P-gp SubstrateNoLow polar surface area
Bioavailability Score0.55

Applications in Pharmaceutical Research

Antimicrobial Activity

Indole derivatives with tert-butyl groups exhibit notable antibiotic and antiviral properties . The tert-butyl moiety may enhance membrane penetration, potentiating activity against Gram-positive bacteria.

Fluorescent Probes

The conjugated π-system of the indole core, combined with electron-withdrawing ester groups, enables applications in fluorescent staining . Substituents at the 2-position can fine-tune emission wavelengths.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator